

Application Notes: Chlorimuron-ethyl as a Positive Control in Herbicide Screening

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Compound of Interest

Compound Name: Chlorimuron-ethyl

Cat. No.: B7818925

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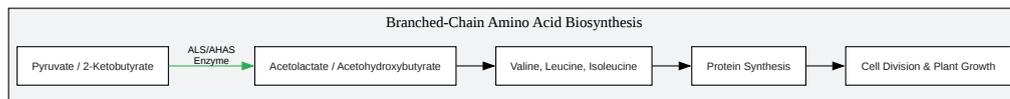
Introduction

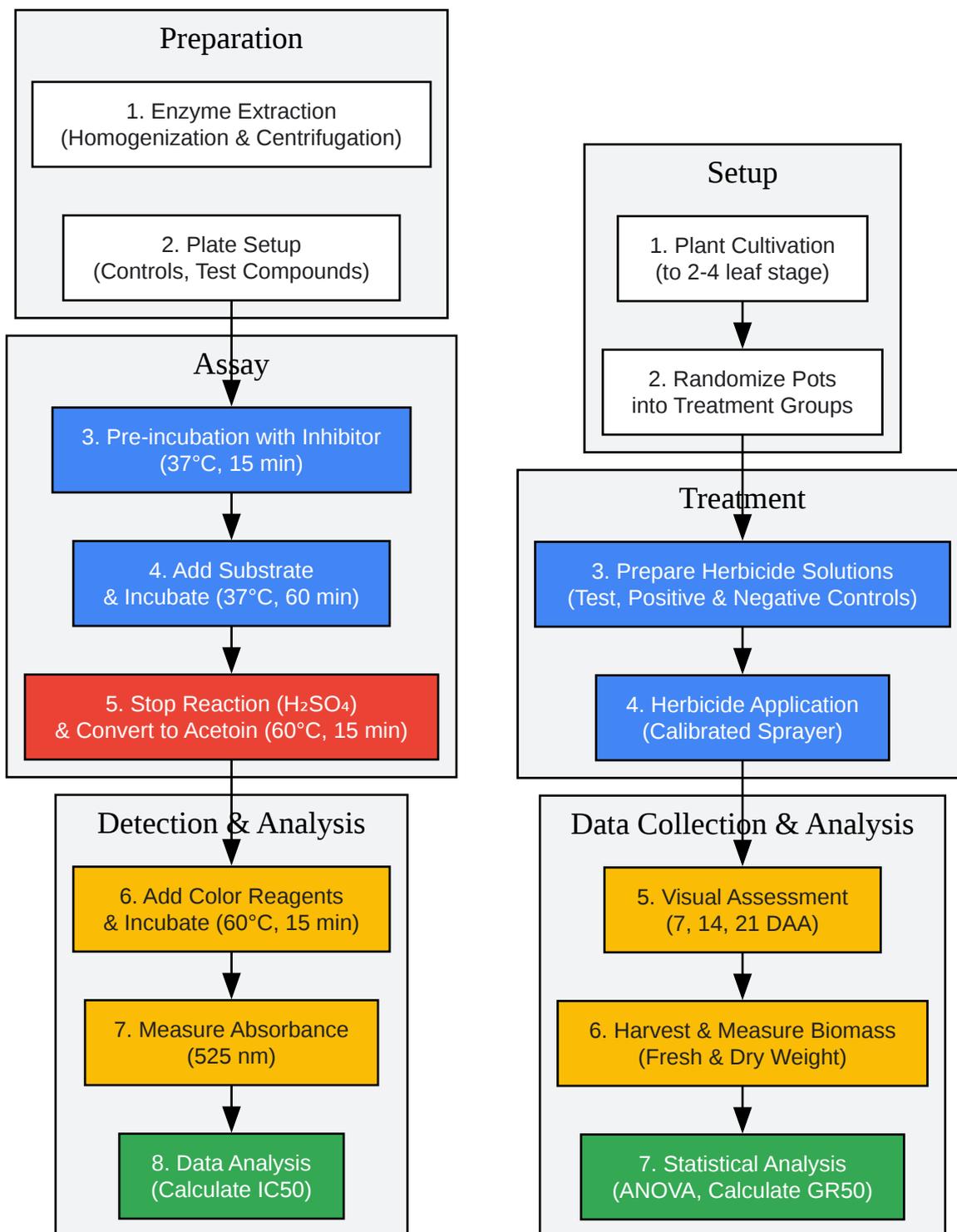
Chlorimuron-ethyl is a selective, systemic herbicide belonging to the sulfonylurea chemical family.[1][2][3] It is widely utilized for the pre- and post-emergence control of broadleaf weeds in various crops, including soybeans and peanuts.[1][4] Due to its well-defined mechanism of action and high potency, **Chlorimuron-ethyl** serves as an excellent positive control in herbicide screening programs designed to identify new herbicidal compounds, particularly those targeting the acetolactate synthase (ALS) enzyme.

Mechanism of Action

The primary mode of action for **Chlorimuron-ethyl** is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant development. By blocking ALS, **Chlorimuron-ethyl** disrupts protein synthesis, which in turn halts cell division and plant growth, ultimately leading to the death of susceptible plants. This inhibition is highly specific to the plant and microbial enzyme; animals do not possess ALS, which contributes to the low mammalian toxicity of sulfonylurea herbicides. The inhibition is non-competitive; the herbicide binds to a site on the ALS enzyme distant from the active site, inducing a conformational change that prevents the substrate from binding effectively.

Chlorimuron-ethyl





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